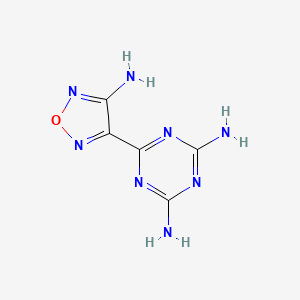
2-Amino-3-cyano-6-methylisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-cyano-6-methylisonicotinate is an organic compound with the molecular formula C8H6N3O2. It is a derivative of isonicotinic acid and features a cyano group, an amino group, and a methyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-cyano-6-methylisonicotinate typically involves the reaction of 2-cyanoacetamide with methyl isonicotinate under specific conditions. One common method involves the use of a solvent-free reaction where the reactants are stirred at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-cyano-6-methylisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives where the cyano group is reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-cyano-6-methylisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyano-6-methylisonicotinate involves its interaction with specific molecular targets. The cyano and amino groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-pyran derivatives: These compounds share the cyano and amino functionalities but differ in the core structure.
Methyl isonicotinate: Lacks the cyano and amino groups but shares the isonicotinic acid backbone.
Uniqueness
2-Amino-3-cyano-6-methylisonicotinate is unique due to the presence of both cyano and amino groups on the isonicotinic acid framework. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C8H6N3O2- |
|---|---|
Molecular Weight |
176.15 g/mol |
IUPAC Name |
2-amino-3-cyano-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5(8(12)13)6(3-9)7(10)11-4/h2H,1H3,(H2,10,11)(H,12,13)/p-1 |
InChI Key |
PXGKSOKWNQRCKH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=N1)N)C#N)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11522354.png)
![4-butoxy-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11522357.png)


![Benzoic acid, 2-[3-(5-nitro-2-furyl)-1-oxo-2-propenylamino]-, methyl ester](/img/structure/B11522373.png)

![(5,5-dimethyl-3-phenyl-2-thioxo-1,3-thiazolan-4-yl)((Z)-1-{4-[(methylamino)sulfonyl]phenyl}methylidene)ammoniumolate](/img/structure/B11522379.png)
![3-[(2Z)-2-[(3-chlorophenyl)imino]-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B11522381.png)
![(2Z)-2-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11522386.png)
![ethyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11522394.png)


![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11522418.png)
![2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane](/img/structure/B11522423.png)
